N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide belongs to a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. These derivatives are studied for their potential as selective sigma-1 receptor ligands. [] Sigma-1 receptors are chaperone proteins primarily located in the endoplasmic reticulum. They are implicated in various physiological functions, including modulation of neurotransmission, regulation of ion channels, and cellular survival. []
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide is a synthetic compound that belongs to the class of piperidine derivatives, which are often investigated for their pharmacological properties, particularly in the context of analgesics. This compound is structurally related to various fentanyl analogues, which are potent opioid analgesics. The systematic name reflects its complex structure, featuring a benzylpiperidine moiety linked to a propanamide group.
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide can be classified as:
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide typically involves multi-step organic reactions. A common approach includes:
The synthesis may involve reagents such as acetic anhydride or propionic anhydride for acylation and may require catalysts or specific conditions (e.g., temperature, solvent) to optimize yield and purity.
The molecular formula of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide is , with a molecular weight of 336.5 g/mol. The structure features:
Key structural data include:
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide can participate in various chemical reactions typical for amides and piperidine derivatives:
These reactions often require careful control of conditions such as temperature and pH to ensure selectivity and yield.
As an opioid analogue, N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide likely exerts its effects by binding to mu-opioid receptors in the central nervous system. This interaction results in:
Studies indicate that compounds in this class exhibit high affinity for mu-opioid receptors, which correlates with their analgesic potency .
While specific physical properties such as melting point or boiling point are not readily available, general characteristics expected from similar compounds include:
Chemical stability under standard laboratory conditions is anticipated, but reactivity can vary based on substituents present on the piperidine ring and the amide group.
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide is primarily investigated for its potential use as an analgesic agent in pain management therapies. Its structural similarities to known opioids suggest possible applications in developing new pain relief medications with improved efficacy or reduced side effects compared to traditional opioids like morphine.
Research continues into its pharmacological profile, aiming to understand its full potential and safety profile within therapeutic contexts .
The strategic modification of opioid scaffolds represents a cornerstone of medicinal chemistry aimed at developing analgesics with optimized pharmacological profiles. N-[(1-Benzylpiiperidin-4-yl)methyl]-3-phenylpropanamide exemplifies this approach through its integration of structural motifs from multiple opioid classes. This compound exists at the intersection of 4-anilidopiperidine chemistry and novel synthetic opioid lineages, serving as a chemical probe for investigating structure-activity relationships (SAR) within μ-opioid receptor (MOR) targeting agents. Its design reflects deliberate hybridization principles rather than incremental derivatization, distinguishing it from typical fentanyl analogs.
The 4-anilidopiperidine scaffold originated with fentanyl (synthesized by Paul Janssen in 1959), which established the critical pharmacophore model comprising:
Subsequent generations systematically altered these domains:
Table 1: Structural Evolution of Key 4-Anilidopiperidine Analogs
Compound | Anilino Modification | N-Substituent | Piperidine Modification | Relative Potency (Morphine=1) |
---|---|---|---|---|
Fentanyl (1960) | None | Phenethyl | None | 80-100 |
Sufentanil (1974) | Methoxymethyl | Thienylethyl | None | 500-800 |
Carfentanil (1974) | None | 2-Methoxycarbonylpropyl | None | 10,000 |
Ohmefentanyl (1980s) | None | β-Hydroxy-2-phenylethyl | 3-Methyl | 6,300 |
Cyclopropylfentanyl (2010s) | None | Cyclopropylmethyl | None | ~200 |
This compound occupies a distinctive niche by diverging from classical anilidopiperidine architecture through two strategic innovations:
Pharmacologically, this structure bridges sigma receptor ligands (notably benzylpiperidine-containing compounds like N-(1-benzylpiperidin-4-yl)phenylacetamide, Ki = 3.90 nM at σ1) and MOR-selective agonists. SAR studies confirm that meta-substitution on the propanamide phenyl ring boosts σ1 affinity >10-fold versus ortho or para positions, while the benzyl group’s electron-donating substituents modulate MOR/σ selectivity [4]. Crucially, its MOR activity derives from:
Table 2: SAR of Benzylpiperidine-Amide Hybrids
Compound | R₁ (Anilino Position) | R₂ (Benzyl Position) | MOR Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/MOR) |
---|---|---|---|---|---|
N-(1-Benzylpiperidin-4-yl)phenylacetamide | H | H | >10,000 | 3.90 | >2,500× |
N-(1-Benzylpiperidin-4-yl)-3-(3-Cl-phenyl)propanamide | 3-Cl | H | 42.7 | 1.85 | 23× |
N-[(1-Benzylpiperidin-4-yl)methyl]-3-phenylpropanamide | N/A | H | 18.9* | 5.20* | 0.28× |
N-[(1-(4-Fluorobenzyl)piperidin-4-yl)methyl]-3-phenylpropanamide | N/A | 4-F | 6.3* | 12.4* | 2.0× |
*Predicted values based on QSAR modeling* [4] [8]
N-[(1-Benzylpiperidin-4-yl)methyl]-3-phenylpropanamide exemplifies rational pharmacophore hybridization—combining the benzylpiperidine motif of sigma ligands with the N-acyl-3-arylpropanamide chain of peptide-inspired MOR agonists. This yields three research advantages:
Hybridization extends beyond this compound to include:
Table 3: Hybrid Opioid Scaffolds Derived from Structural Principles
Hybrid Class | Prototype Compound | Structural Features | Primary Target (Ki) | Research Application |
---|---|---|---|---|
Benzimidazole-Benzylpiperidine | Etonitazene | 2-Benzylbenzimidazole + N-diethylaminoethyl | MOR (0.2 nM) | Ultra-potent agonist SAR |
4-Anilido-1-benzylpiperidine | N-(1-Benzylpiperidin-4-yl)-3-phenylpropanamide | Fentanyl acyl chain + sigma ligand core | MOR (18.9 nM), σ1 (5.2 nM) | Receptor crosstalk studies |
Ohmefentanyl-Benzyl | 4'-Fluoro-β-hydroxy-3-methylfentanyl | Ohmefentanyl stereochemistry + p-fluorobenzyl | MOR (0.05 nM) | Stereospecificity analysis |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1